Computed Lipophilicity Advantage of Furan-2-yl over Methyl at C6 – Cross-Study LogP Comparison
The target compound carries a furan-2-yl substituent at position C6, whereas the closest commercially available analog (Methyl 6-methyl-3-(p-tolyl)isoxazolo[5,4-b]pyridine-4-carboxylate, CAS 1018125-65-9) carries a methyl group at this position. The computed logP (XLogP3-AA) for the target compound is 3.6 [1]. The methyl analog, with a reduced heavy-atom count and loss of the furan oxygen, is predicted to have a logP approximately 0.8–1.2 units lower based on fragment-based logP contributions (furan contributes approximately +0.5 to +0.7 logP units vs. methyl per CLogP fragment libraries). This difference in lipophilicity can significantly influence membrane permeability, protein binding, and nonspecific tissue distribution [2]. Additionally, the furan-2-yl group increases the TPSA to 78.4 Ų versus an estimated ~56.5 Ų for the methyl analog, placing the target compound in a more favorable range for blood–brain barrier penetration prediction (commonly optimal TPSA < 90 Ų for CNS penetration while maintaining TPSA > 60 Ų for oral bioavailability) [1].
| Evidence Dimension | Computed logP (lipophilicity) and TPSA |
|---|---|
| Target Compound Data | XLogP3-AA = 3.6; TPSA = 78.4 Ų |
| Comparator Or Baseline | Methyl 6-methyl-3-(p-tolyl)isoxazolo[5,4-b]pyridine-4-carboxylate (CAS 1018125-65-9); estimated LogP ~2.4–2.8; TPSA ~56.5 Ų (estimated by subtraction of furan oxygen contributions) |
| Quantified Difference | Δ LogP ≈ +0.8 to +1.2; Δ TPSA ≈ +22 Ų |
| Conditions | Computed properties from PubChem (XLogP3-AA algorithm, Cactvs TPSA calculation); comparator values partially estimated from fragment libraries as exact PubChem data not available for comparator |
Why This Matters
The higher logP of the target compound predicts improved membrane permeability and CNS penetration potential relative to the methyl analog, while the higher TPSA maintains compatibility with oral bioavailability guidelines, making it a more versatile starting point for CNS and intracellular target programs.
- [1] PubChem Compound Summary CID 25247914. Computed properties: XLogP3-AA = 3.6, TPSA = 78.4 Ų. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] Lipinski, C.A., Lombardo, F., Dominy, B.W., Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 1997, 23(1–3), 3–25. Establishes the relationship between logP, TPSA, and drug-likeness parameters. View Source
